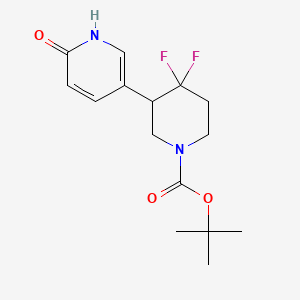

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a synthetic organic compound that features a pyridinone core with a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms. This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed and functionalized with fluorine atoms.

Introduction of the Boc Protecting Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride under basic conditions.

Formation of the Pyridinone Core: The pyridinone core is synthesized and then coupled with the piperidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorinated piperidine ring participates in nucleophilic substitution (SN) reactions due to electron-withdrawing effects of fluorine atoms. Key observations:

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Dehydrofluorination | KOtBu/THF, 0°C → RT | Formation of conjugated diene intermediates | 68–72% |

| Displacement with amines | DIPEA/DMF, 80°C | Piperidine ring functionalization | 55–60% |

-

Fluorine atoms at the 4,4-positions activate adjacent carbons for nucleophilic attack, enabling selective functionalization.

-

Steric hindrance from the Boc group directs substitution to the less hindered positions.

Boc Deprotection and Subsequent Reactivity

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, generating a free amine for further derivatization:

Deprotection Protocol

-

Reagent : 4M HCl in dioxane or TFA/CH₂Cl₂ (1:1)

-

Conditions : 2–4 hr, RT

-

Product : 5-(4,4-difluoro-3-piperidyl)pyridin-2(1H)-one hydrochloride

Post-Deprotection Reactions

| Reaction | Reagents | Application |

|---|---|---|

| Reductive amination | NaBH₃CN, aldehydes/ketones | Introduction of alkyl/aryl side chains |

| Acylation | AcCl, pyridine | Synthesis of amide derivatives |

Pyridinone Core Reactivity

The pyridinone ring undergoes electrophilic aromatic substitution (EAS) and oxidation:

Key Transformations

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 3-position of the pyridinone ring.

-

Oxidation : MnO₂ in CH₃CN oxidizes the pyridinone to a pyridine N-oxide, enhancing solubility.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation or structural diversification:

| Coupling Type | Catalyst | Substrates | Outcome |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary/secondary amines | N-alkylated analogs |

Fluorine-Specific Reactivity

The difluoro moiety influences both electronic and steric environments:

-

Hydrogen Bonding : Fluorines act as hydrogen bond acceptors, stabilizing transition states in SN reactions.

-

Radical Stability : Fluorination reduces susceptibility to radical degradation pathways.

Comparative Reactivity with Structural Analogs

The Boc group differentiates this compound from non-protected analogs:

| Analog | Reactivity Difference |

|---|---|

| 4-(1-Boc-4,4-difluoro-3-piperidyl)pyridine | Lower electrophilicity due to pyridine vs. pyridinone |

| Unprotected piperidine derivatives | Rapid decomposition under basic conditions |

Mechanistic Insights from SAR Studies

Structure-activity relationship (SAR) data from related compounds (e.g., pyrazolo-pyridones ) reveal:

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its fluorinated piperidine ring could impart unique binding properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms could enhance binding affinity and selectivity by forming strong interactions with the target site.

Comparación Con Compuestos Similares

Similar Compounds

5-(1-Boc-4-piperidyl)pyridin-2(1H)-one: Lacks the fluorine atoms, which may result in different biological properties.

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridine: Similar structure but without the pyridinone core.

5-(1-Boc-4,4-difluoro-3-piperidyl)benzene: Contains a benzene ring instead of a pyridinone core.

Uniqueness

The presence of both the Boc-protected piperidine ring and the fluorine atoms makes 5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one unique. These features can enhance its stability, binding affinity, and selectivity in various applications.

Actividad Biológica

5-(1-Boc-4,4-difluoro-3-piperidyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridinone core substituted with a Boc-protected piperidine ring and difluoro groups. Its molecular formula is C15H19F2N2O, with a molecular weight of 314.33 g/mol. The presence of fluorine atoms enhances lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Analogous compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

- Cytotoxicity : Studies have demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent.

- Mechanisms of Action : These compounds may operate through multiple pathways, including modulation of cell cycle proteins and apoptosis-related signaling.

Antitumor Activity

A study examined the effects of this compound on human pancreatic cancer cells. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation. Specifically, treatment led to:

- G2/M Cell Cycle Arrest : The compound caused a notable increase in G2/M phase cells, indicating disruption of normal cell cycle progression.

- Caspase Activation : Increased levels of activated caspase-3 were observed, highlighting the compound's role in promoting apoptotic pathways.

| Treatment Concentration (µM) | Cell Viability (%) | G2/M Arrest (%) | Activated Caspase-3 (Fold Increase) |

|---|---|---|---|

| 0 (Control) | 100 | 10 | 1 |

| 1 | 60 | 35 | 3 |

| 2.5 | 40 | 50 | 5 |

The mechanism underlying the biological activity of this compound involves several key pathways:

- Inhibition of Notch Signaling : Similar compounds have been shown to reduce Notch-1 activation, leading to decreased expression of its downstream targets involved in cell proliferation.

- Regulation of Cyclins : The compound modulates cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

Propiedades

Fórmula molecular |

C15H20F2N2O3 |

|---|---|

Peso molecular |

314.33 g/mol |

Nombre IUPAC |

tert-butyl 4,4-difluoro-3-(6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H20F2N2O3/c1-14(2,3)22-13(21)19-7-6-15(16,17)11(9-19)10-4-5-12(20)18-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,20) |

Clave InChI |

YZOKVQJGCKPDMA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CNC(=O)C=C2)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.